

# Application Note: High-Purity Recovery of 3-Amino-4-methylphenol via Optimized Recrystallization

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## Compound of Interest

Compound Name: 3-Amino-4-methylphenol

Cat. No.: B1265707

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**Abstract:** This document provides a comprehensive guide and a robust protocol for the purification of **3-Amino-4-methylphenol** (CAS No. 2836-00-2) using the recrystallization technique. Intended for researchers, chemists, and professionals in drug development, this note details the underlying principles of solvent selection, the procedural intricacies of the purification process, and methods for final purity verification. The causality behind each step is explained to empower the user with a deep, functional understanding of the methodology, ensuring reliable and repeatable high-purity outcomes.

## Introduction and Scientific Principles

**3-Amino-4-methylphenol**, also known as 3-amino-p-cresol, is a valuable intermediate in the synthesis of various pharmaceuticals and specialized dyes[1]. The purity of this starting material is paramount, as impurities can lead to significant side reactions, lower yields, and compromised final product integrity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds[2].

The fundamental principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures[3]. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature[2]. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Soluble impurities, being present in much

lower concentrations, remain in the cold solvent (mother liquor) and are subsequently removed during filtration[4].

This application note focuses on a mixed-solvent system, which is particularly effective for compounds like **3-Amino-4-methylphenol** that possess both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl group) characteristics.

## Compound Characteristics and Safety Mandates

Before initiating any experimental work, it is critical to be familiar with the properties and hazards of **3-Amino-4-methylphenol**.

### Physicochemical Data

Property	Value	Reference(s)
CAS Number	2836-00-2	[5][6]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[6]
Molecular Weight	123.15 g/mol	[6]
Appearance	Light yellow to brown crystalline powder	
Melting Point	156-157 °C	[5]
Sensitivity	May be sensitive to prolonged air exposure	[5][7]

### Critical Safety Precautions

**3-Amino-4-methylphenol** is classified as a hazardous substance. All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

- Hazards: Causes skin, eye, and respiratory system irritation[7][8]. It may be harmful if swallowed or inhaled. When heated to decomposition, it can emit toxic fumes[7].
- Required PPE:

- Nitrite or neoprene gloves
- Chemical splash goggles
- Flame-retardant lab coat
- Handling: Avoid creating dust. Ensure adequate ventilation. Keep away from strong oxidizing agents, as it can react vigorously[6]. In case of a spill, dampen the solid material with 60-70% ethanol before carefully transferring it to a waste container[7].

## Optimized Recrystallization Protocol

This protocol is designed to purify crude **3-Amino-4-methylphenol**, which may appear as a discolored (tan to dark brown) solid. The target outcome is a significantly purer, lighter-colored crystalline product.

## Materials and Equipment

- Crude **3-Amino-4-methylphenol**
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks (appropriate sizes)
- Hot plate with stirring capability
- Magnetic stir bars
- Glass funnel (for hot filtration, if needed)
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Spatulas and glass stirring rods

- Ice bath
- Drying oven or desiccator
- Melting point apparatus

## Step-by-Step Methodology

### Step 1: Dissolution in the Primary Solvent

- Action: Place the crude **3-Amino-4-methylphenol** (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry.
- Causality: Ethanol is selected as the primary "good" solvent because **3-Amino-4-methylphenol**, being a moderately polar organic molecule, is readily soluble in it, especially upon heating[9]. Starting with a minimal volume ensures the final solution will be saturated, maximizing the yield upon cooling[2]. The Erlenmeyer flask's narrow neck minimizes solvent evaporation during heating[3].

### Step 2: Heating to Achieve Saturation

- Action: Gently heat the slurry on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. Crucially, add only the minimum amount of hot ethanol required for full dissolution.
- Causality: The solubility of most solids increases with temperature[2]. Heating the solution ensures that the maximum amount of the target compound dissolves in the minimum amount of solvent, a key condition for successful recrystallization.

### Step 3: (Optional) Hot Filtration to Remove Insoluble Impurities

- Action: If any insoluble material (e.g., dust, inorganic salts) remains in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

- Causality: This step removes impurities that are insoluble in the chosen solvent system. Pre-heating the apparatus is critical to prevent the desired compound from crystallizing prematurely on the cooler surfaces of the funnel or flask, which would decrease the final yield[4].

#### Step 4: Induction of Crystallization with an Anti-Solvent

- Action: While the ethanol solution is still hot, add deionized water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
- Causality: **3-Amino-4-methylphenol** has very limited solubility in water[9]. Adding water to the ethanol solution decreases the overall solvating power of the mixture, reducing the compound's solubility and inducing the onset of crystallization. The appearance of turbidity indicates the solution is now saturated at that high temperature. Re-clarifying with a minimal amount of ethanol ensures the crystallization process begins from a clear, saturated solution upon cooling, which is essential for forming pure crystals.

#### Step 5: Slow Cooling for Crystal Growth

- Action: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Causality: Slow cooling is the most critical step for achieving high purity[2]. It allows the molecules to selectively deposit onto the growing crystal lattice, systematically excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure, compromising the purification. The subsequent ice bath further decreases the compound's solubility, maximizing the quantity of recovered crystals[3].

#### Step 6: Isolation and Washing of Crystals

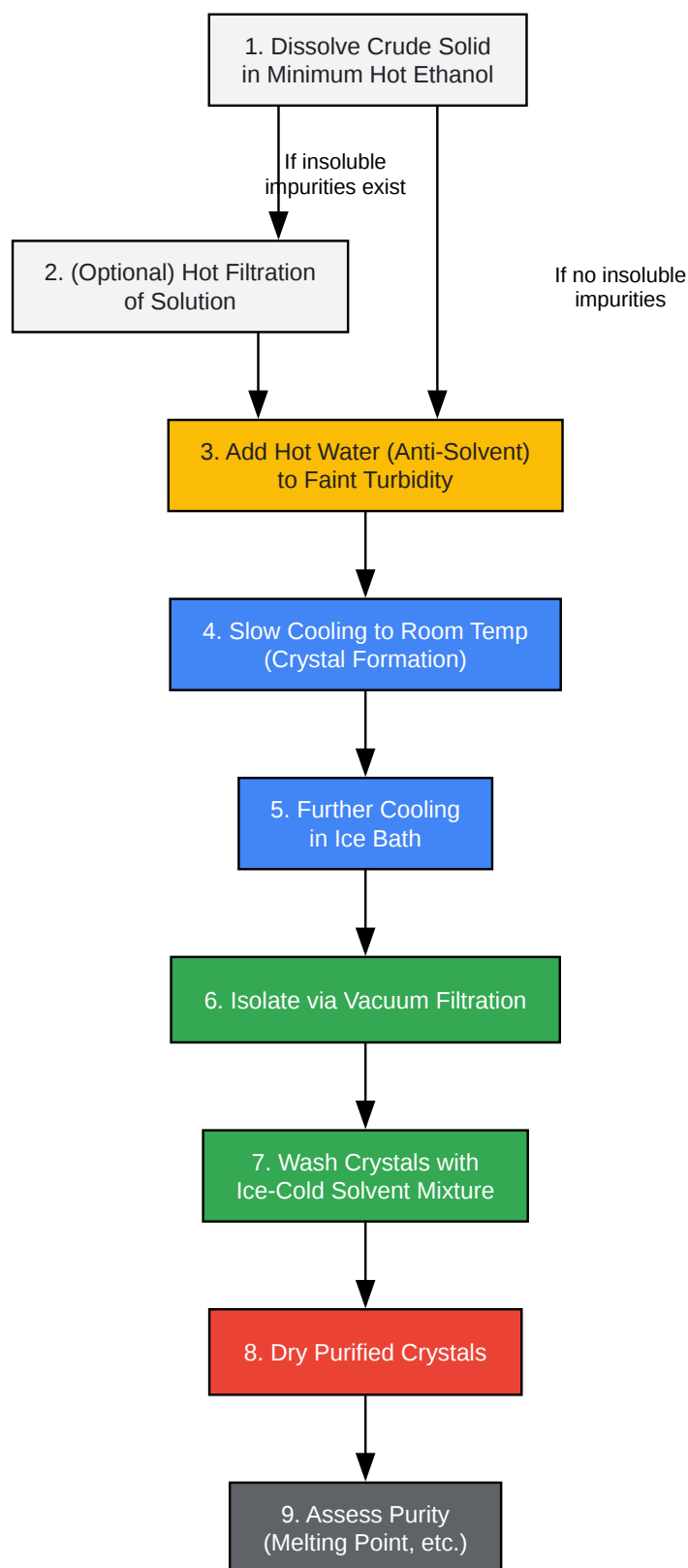
- Action: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture.

- Causality: Vacuum filtration efficiently separates the solid crystals from the liquid mother liquor, which contains the soluble impurities. Washing the collected crystals with a small volume of ice-cold solvent removes any adhering mother liquor without significantly dissolving the purified product[4]. The solvent must be cold to minimize product loss.

#### Step 7: Drying the Final Product

- Action: Transfer the filter cake to a watch glass and dry to a constant weight. This can be done in a low-temperature oven (e.g., 50-60 °C) or in a vacuum desiccator.
- Causality: Proper drying removes residual solvent, which could otherwise depress the melting point and add to the final mass, giving an artificially high yield. The temperature should be kept well below the compound's melting point to prevent decomposition or melting.

## Visual Workflow of Recrystallization



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Caption: Workflow for the purification of **3-Amino-4-methylphenol**.

## Purity Assessment and Validation

A successful recrystallization must be validated by assessing the purity of the final product.

- **Melting Point Analysis:** This is the most common and immediate method for assessing purity. A pure compound will have a sharp melting point range (typically  $< 2\text{ }^{\circ}\text{C}$ ) that corresponds closely to the literature value ( $156\text{-}157\text{ }^{\circ}\text{C}$ )[4][5]. Impurities tend to depress and broaden the melting point range.
- **Visual Inspection:** The color of the purified crystals should be significantly lighter (e.g., off-white to light tan) compared to the crude starting material.
- **Spectroscopic Methods:** For rigorous quality control in drug development, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to quantify residual impurities with high precision[10].

By following this detailed protocol and understanding the scientific principles behind each step, researchers can consistently and reliably purify **3-Amino-4-methylphenol** to a high degree of purity, ensuring the quality and integrity of their subsequent synthetic work.

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